molecular formula C19H15F3N4O2S2 B2563123 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392296-94-5

2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2563123
CAS No.: 392296-94-5
M. Wt: 452.47
InChI Key: KOYJACKBAYGTIK-UHFFFAOYSA-N
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Description

2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, primarily for its potential as a protein kinase inhibitor. The compound's structure incorporates a 1,3,4-thiadiazole core, a privileged scaffold known for its diverse biological activities, which is strategically functionalized with benzamide and trifluoromethylphenyl groups [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278921/]. This molecular architecture is characteristic of compounds designed to target the ATP-binding pocket of various kinases, which are critical enzymes in cellular signaling pathways [https://www.ncbi.nlm.nih.gov/books/NBK6398/]. Researchers are investigating this benzamide-thiadiazole derivative as a key chemical tool to probe dysregulated kinase activity in disease models, particularly in oncology. Its mechanism of action is hypothesized to involve competitive inhibition of specific kinase targets, thereby disrupting downstream signal transduction cascades that drive processes like cell proliferation and survival. The presence of the sulfur-linked carbamoylmethyl moiety and the lipophilic trifluoromethyl group are likely crucial for optimizing binding affinity and selectivity. Current research applications focus on utilizing this compound in in vitro enzymatic assays and cell-based studies to elucidate its precise molecular targets, potency (IC50), and selectivity profile across the kinome, providing valuable structure-activity relationship (SAR) data for the development of novel therapeutic agents [https://www.nature.com/articles/nrd4510].

Properties

IUPAC Name

2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c1-11-6-2-3-7-12(11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-9-5-4-8-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYJACKBAYGTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-methylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)phenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Research indicates that compounds containing thiadiazole and related structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds similar to 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide have been tested for antibacterial and antifungal properties. For instance, studies have shown significant effectiveness against Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : The incorporation of trifluoromethyl groups is often associated with enhanced anticancer activity. In silico studies suggest that such compounds may inhibit key enzymes involved in cancer progression .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their potential as anti-inflammatory agents through molecular docking studies targeting enzymes like 5-lipoxygenase .

Case Studies

  • Antimicrobial Testing : A study synthesized various thiadiazole derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain modifications significantly increased antibacterial activity .
  • In Silico Studies : Computational analysis has been employed to predict the binding affinity of these compounds to specific biological targets, suggesting a promising avenue for drug development .
  • Pharmacological Evaluation : Clinical evaluations are necessary to assess the therapeutic window and safety profile of these compounds in vivo.

Mechanism of Action

The mechanism of action of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can further influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzamide and thiadiazole derivatives in terms of synthesis , substituent effects , and biological activity . Below is a detailed analysis:

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Notes
Target Compound 1,3,4-thiadiazole + benzamide - 2-methylbenzamide
- Carbamoylmethylsulfanyl
- 2-(trifluoromethyl)phenyl
~479.4 g/mol* Hypothesized enzyme inhibition (e.g., HAT) due to benzamide; potential antiparasitic activity
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () 1,3,4-thiadiazole + benzamide - 2,6-difluorobenzamide
- 2,4-dichlorophenyl
412.2 g/mol Crystallographically characterized; antimicrobial potential inferred from thiadiazole core
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () 1,3,4-thiadiazole + benzamide - 2-methoxybenzamide
- 2-methoxyphenyl
353.4 g/mol Insecticidal/fungicidal activity demonstrated in related thiadiazole derivatives
Nitazoxanide () Benzamide + nitro-thiazole - 2-acetoxybenzamide
- 5-nitro-2-thiazolyl
307.2 g/mol FDA-approved antiparasitic agent; inhibits pyruvate:ferredoxin oxidoreductase
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () 1,3,4-thiadiazole + acetamide - Benzylsulfanyl
- 2-(trifluoromethyl)phenyl
476.0 g/mol Structural analog with dual sulfanyl groups; activity data unavailable

*Molecular weight calculated based on formula C₁₈H₁₄F₃N₃O₂S₂.

Key Comparisons

Substituent Effects on Activity Trifluoromethyl vs. Halogens: The target compound’s 2-(trifluoromethyl)phenyl group offers stronger electron-withdrawing effects compared to dichloro () or methoxy () substituents. This may enhance binding to hydrophobic enzyme pockets, as seen in PCAF HAT inhibitors (). Benzamide vs. Acetamide: The benzamide moiety in the target compound (vs.

Synthetic Routes

  • Microwave-Assisted Synthesis : highlights microwave methods for thiadiazole derivatives, which reduce reaction times compared to conventional heating. The target compound’s synthesis may benefit similarly.
  • Triazole vs. Thiadiazole : describes triazole derivatives synthesized via hydrazinecarbothioamide intermediates, whereas the target compound’s thiadiazole core likely involves cyclization of thiosemicarbazides or similar precursors .

Biological Activity Trends

  • Enzyme Inhibition : Benzamide derivatives with long acyl chains () show HAT inhibition (~60–79% at 100 μM), suggesting the target compound’s trifluoromethyl group could mimic these effects by enhancing lipophilicity .
  • Antiparasitic Activity : Nitazoxanide’s nitro-thiazole group () is critical for antiparasitic action. The target compound’s thiadiazole and trifluoromethyl groups may offer analogous electron-deficient regions for targeting parasitic enzymes .

Biological Activity

The compound 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide represents a novel addition to the class of thiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several key structural elements:

  • Thiadiazole ring : A five-membered heterocyclic structure that enhances biological activity.
  • Trifluoromethyl group : Known to increase lipophilicity and binding affinity to biological targets.
  • Carbamoyl and methyl groups : Contribute to the overall stability and reactivity of the molecule.

The biological activity of 2-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the thiadiazole ring may participate in hydrogen bonding with target proteins. This mechanism is similar to other thiadiazole derivatives known for their pharmacological effects .

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity can be attributed to the induction of apoptotic cell death and cell cycle arrest at specific phases .

CompoundCell LineIC50 (µg/mL)Mechanism
4iMCF-70.28Apoptosis induction
4eHepG29.6Down-regulation of MMP2 and VEGFA

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring is crucial for this activity .

Case Studies

  • Anticancer Activity : A study evaluated a series of thiadiazole derivatives against breast cancer cells. The results indicated that certain modifications in the structure enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug design .
  • Antimicrobial Efficacy : Another study focused on synthesizing new thiadiazole derivatives that showed high antibacterial effects using agar diffusion methods. Compounds tested demonstrated substantial inhibition zones against pathogenic bacteria .

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